BenchChemオンラインストアへようこそ!

2-butyl-5-chloro-1H-imidazole

Sartan Synthesis Process Chemistry Impurity Profiling

Essential for ANDA submissions: This 2-Butyl-5-chloro-1H-imidazole (CAS 158365-99-2) is Losartan Impurity 34. Its unique 5-chloro regiochemistry ensures accurate HPLC/UPLC method validation and QC, distinguishing it from non-compliant analogs. Procure ≥97% reference standard grade only.

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
CAS No. 158365-99-2
Cat. No. B029677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-5-chloro-1H-imidazole
CAS158365-99-2
Synonyms2-n-Butyl-5-chloro-1H-imidazole; 
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N1)Cl
InChIInChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10)
InChIKeyRWWOVHMHAGJPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-chloro-1H-imidazole (CAS 158365-99-2) Procurement: Core Identity, Properties & Regulatory Significance


2-Butyl-5-chloro-1H-imidazole (CAS 158365-99-2) is a monochloro-substituted imidazole derivative characterized by a linear n-butyl chain at the 2-position and a chlorine atom at the 5-position, with a molecular weight of 158.63 g/mol and a melting point of 86-88°C . This heterocyclic building block is formally designated as Losartan Impurity 34 and Losartan Impurity 18, and it is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Losartan [1]. The compound exhibits a topological polar surface area (TPSA) of 28.7 Ų and a calculated LogP of approximately 2.8, which informs its chromatographic behavior and solubility profile .

Why Generic Substitution Fails for 2-Butyl-5-chloro-1H-imidazole: The Case for Structural Specificity


In the context of sartan-class antihypertensive drug synthesis and impurity profiling, the precise substitution pattern on the imidazole core is non-negotiable for ensuring correct reactivity and regulatory compliance. 2-Butyl-5-chloro-1H-imidazole cannot be freely interchanged with other 2-butyl imidazoles or 5-chloroimidazole analogs because the specific position of the chloro group dictates the regioselectivity of subsequent transformations, such as formylation or coupling reactions, in multi-step synthetic routes [1]. Furthermore, for analytical quality control, this compound is a specified impurity in Losartan (Impurity 34) and is required as a reference standard; substituting it with a structurally similar but non-identical analog—such as the 4-chloro isomer or a formyl derivative—would compromise the accuracy of method validation and potentially lead to regulatory non-compliance during ANDA submissions [2]. The failure to procure the exact impurity reference standard can result in misidentification of impurity profiles and delays in product approval.

Quantitative Differentiators for 2-Butyl-5-chloro-1H-imidazole: Comparative Data vs. Analogs


Synthetic Yield as a Key Intermediate for Losartan: A Comparative Benchmark

In the synthesis of the angiotensin II antagonist Losartan, 2-butyl-5-chloro-1H-imidazole is the critical precursor to the key intermediate 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde. A 1999 study reported that this chloroimidazole intermediate can be prepared via chlorination of 2-butyl-4,5-dihydro-1H-imidazol-5-one with POCl₃ . While the literature reports a high yield of approximately 90% for the preceding imidazolinone step, the overall conversion efficiency to the final aldehyde through this chloroimidazole is a critical process metric [1]. In contrast, alternative synthetic routes to the aldehyde that bypass this specific 5-chloro intermediate often involve less stable intermediates or require more hazardous reagents (e.g., hydrogen cyanide/sodium cyanide in earlier patented processes), making the 2-butyl-5-chloro-1H-imidazole route advantageous for industrial scalability and safety compliance [2].

Sartan Synthesis Process Chemistry Impurity Profiling

Physicochemical Differentiation: Melting Point and Lipophilicity vs. Advanced Analogs

The physicochemical properties of 2-butyl-5-chloro-1H-imidazole provide a clear basis for differentiation from its more advanced synthetic derivatives, such as 2-butyl-4-chloro-5-formylimidazole (CAS 83857-96-9). The target compound exhibits a melting point of 86-88°C and a calculated LogP of 2.8 . In contrast, the downstream formyl derivative displays a significantly higher melting point of 97-100°C and a higher molecular weight (186.64 g/mol vs. 158.63 g/mol) . The distinct lipophilicity profile of the 5-chloroimidazole relative to the 4-carboxaldehyde derivative dictates its unique retention time in reversed-phase HPLC methods, a critical parameter for separating and quantifying this specific impurity in Losartan drug substance and drug product [1].

Pre-formulation Analytical Method Development Chromatography

Purity Specifications for Regulatory Reference Standards: A Compliance Benchmark

Procurement of 2-butyl-5-chloro-1H-imidazole for pharmaceutical quality control is defined by specific purity thresholds. Commercial vendors supply this Losartan Impurity 34 reference standard at a purity of 97.0% as determined by HPLC . This is a typical benchmark for impurity reference standards used in ANDA submissions. In comparison, the compound is also offered as a general research intermediate at a lower purity specification of 95%+ . The 97% purity standard is crucial for accurate quantification of this impurity in Losartan drug products, where regulatory guidelines require precise identification and control of specified impurities [1]. Using a lower-purity research-grade chemical for method validation would introduce quantification errors and risk non-compliance with ICH guidelines for impurity testing.

Quality Control Reference Standards ANDA Submission

Optimal Use Cases for 2-Butyl-5-chloro-1H-imidazole Based on Quantitative Evidence


Losartan Drug Substance Impurity Profiling and Method Validation (ANDA Support)

This compound is the designated Losartan Impurity 34 (and Impurity 18). It is procured exclusively as a high-purity reference standard (≥97%) for developing and validating HPLC or UPLC methods to detect and quantify this specific process-related impurity in Losartan potassium active pharmaceutical ingredient (API) and finished dosage forms. Its unique chromatographic profile, distinct from the Losartan API and other related impurities, makes it essential for establishing system suitability and ensuring method specificity during ANDA submissions [1].

Losartan API Manufacturing Process Control and Optimization

As a defined intermediate in the synthesis of Losartan (via the 5-chloroimidazole-4-carbaldehyde route), this compound is used as an in-process control marker. Monitoring its presence and conversion during the chlorination and subsequent formylation steps allows process chemists to optimize reaction yields and minimize the carryover of this impurity into the final API. The established synthetic route utilizing this intermediate is favored over older, cyanide-based routes for its improved safety profile [2].

Synthesis of Novel Antihypertensive Agents via Scaffold Elaboration

The 5-chloro substituent serves as a reactive handle for further derivatization. Researchers utilize 2-butyl-5-chloro-1H-imidazole as a starting material to synthesize novel compounds with potential angiotensin II receptor antagonist activity or calcium channel blocking properties. For example, it can be elaborated to form lipophilic 4-imidazolyl-1,4-dihydropyridine analogs, which have demonstrated calcium channel antagonist activity comparable to nifedipine in receptor binding studies [3].

Investigative Antimycobacterial Lead Optimization

This compound has demonstrated in vitro activity against *Staphylococcus aureus* and *Mycobacterium tuberculosis* and has been shown to inhibit phospholipase A2, thereby reducing the production of inflammatory mediators . This established bioactivity makes it a viable starting point for medicinal chemistry programs focused on developing novel antimycobacterial or anti-inflammatory agents, where further structure-activity relationship (SAR) studies can be conducted to improve potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-butyl-5-chloro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.